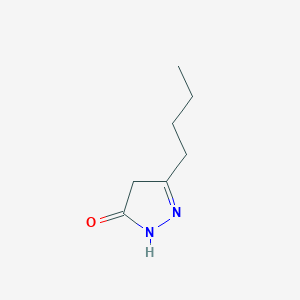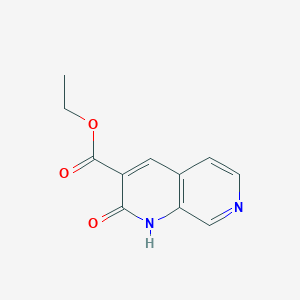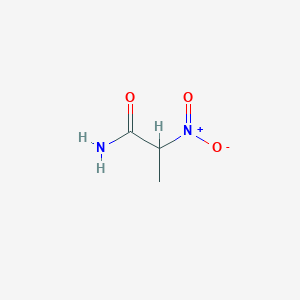
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
概要
説明
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a derivative of chlorinated aromatic carboxylic acid . It is an important intermediate compound often used in the synthesis of other organic compounds .
Synthesis Analysis
This compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug . It can also be synthesized from 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester .Molecular Structure Analysis
The molecular structure of this compound includes a naphthyridine ring, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
This compound exhibits acidic properties and can react with some bases to form corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .Physical And Chemical Properties Analysis
This compound appears as a white to light yellow solid . It is soluble in some organic solvents like ethanol and ether, but insoluble in water .科学的研究の応用
Synthesis and Antibacterial Properties
- 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid and its derivatives have been extensively studied for their antibacterial properties. These compounds, including enoxacin, demonstrate potent in vitro and in vivo antibacterial activity, particularly against systemic infections (Matsumoto et al., 1984). Another study highlights the synthesis of various analogues with different substituents, which have shown significant antibacterial properties, indicating the potential for diverse applications in antimicrobial therapies (Chu et al., 1986).
Role in Drug Development
- Research into this compound has contributed to the development of various antibacterial agents. For instance, the synthesis and reactions of its derivatives have been instrumental in the creation of potent antibacterial agents like enoxacin (Miyamoto et al., 1987). Additionally, its derivatives have been evaluated for their antibacterial activity, leading to the discovery of compounds with enhanced potency against both aerobic and anaerobic bacteria (Rosen et al., 1988).
Chemical Synthesis and Optimization
- The compound and its variants have been a subject of extensive chemical synthesis studies. Techniques such as microwave-assisted synthesis have been employed to create efficient and scalable methods for producing these compounds, emphasizing their significance in medicinal chemistry (Leyva-Ramos et al., 2017). These studies not only contribute to the understanding of the compound’s chemical properties but also aid in the development of more effective pharmaceuticals.
作用機序
Safety and Hazards
特性
IUPAC Name |
7-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-2-1-4-7(13)5(9(14)15)3-11-8(4)12-6/h1-3H,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJHVGUQIGITRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C(=CN2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542211 | |
| Record name | 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54563-42-7 | |
| Record name | 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


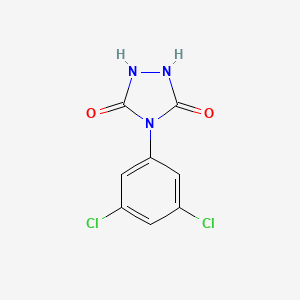
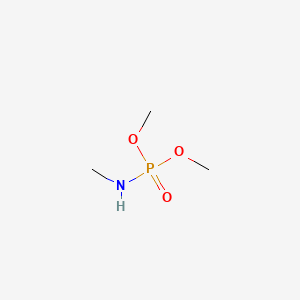


![alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde](/img/structure/B3065603.png)
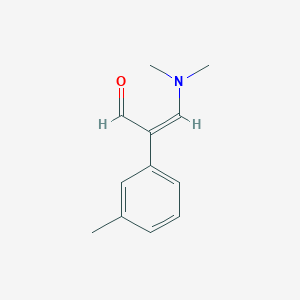
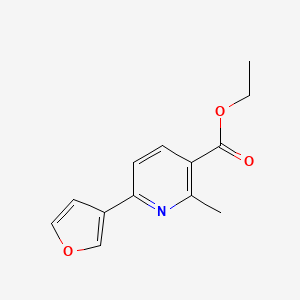
![1,4-Dithiaspiro[4.5]decan-8-one](/img/structure/B3065624.png)
